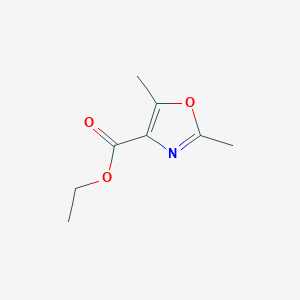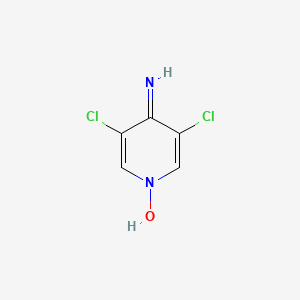
(S)-2-(Methylamino)-3-phenylpropan-1-ol
Übersicht
Beschreibung
(S)-2-(Methylamino)-3-phenylpropan-1-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of a methylamino group attached to a phenylpropanol backbone, making it a versatile molecule for synthetic and research applications.
Wissenschaftliche Forschungsanwendungen
Medizin
In der Medizin zeigt diese Verbindung vielversprechende Eigenschaften aufgrund ihrer pharmakokinetischen Eigenschaften wie hoher gastrointestinaler Absorption und BBB-Permeabilität . Sie könnte potenziell bei der Entwicklung neuer Therapeutika eingesetzt werden, die systemische Wirkungen und Aktivität im Zentralnervensystem erfordern.
Biochemie
“(S)-2-(Methylamino)-3-phenylpropan-1-ol” kann als Substrat oder Zwischenprodukt in biochemischen Studien dienen, insbesondere bei der Synthese komplexer Moleküle. Seine physikalisch-chemischen Eigenschaften wie Löslichkeit und Lipophilie sind für Biokonjugationsreaktionen von Bedeutung .
Pharmakologie
Die Interaktion der Verbindung mit verschiedenen Cytochrom-P450-Enzymen deutet auf ihre Relevanz in der pharmakologischen Forschung hin, insbesondere bei Arzneimittelstoffwechsel- und Interaktionsstudien. Ihre nicht-inhibitorische Natur gegenüber diesen Enzymen macht sie zu einem Kandidaten für die sichere Arzneimittelentwicklung .
Organische Synthese
Als chiraler Baustein findet sie Anwendung in der asymmetrischen Synthese, die entscheidend für die Herstellung enantiomerenreiner Substanzen ist. Ihre Verwendung in lösungsmittelfreien Reaktionen entspricht den Prinzipien der grünen Chemie und fördert die ökologische Nachhaltigkeit .
Analytische Chemie
Analytische Anwendungen umfassen ihre Verwendung als Standard- oder Referenzverbindung in chromatographischen und spektroskopischen Verfahren. Ihre klar definierte Struktur und ihre Eigenschaften erleichtern die genaue Analyse komplexer Gemische .
Materialwissenschaften
Die strukturellen Merkmale der Verbindung können in den Materialwissenschaften genutzt werden, insbesondere bei der Synthese neuer organischer Materialien mit spezifischen optischen oder elektronischen Eigenschaften. Ihre aromatische Einheit könnte zu Pi-Stacking-Wechselwirkungen beitragen, die für die Materialstabilität unerlässlich sind .
Umweltwissenschaften
Die Forschung in den Umweltwissenschaften könnte die Bioabbaubarkeit der Verbindung und ihre Auswirkungen auf Ökosysteme untersuchen. Das Verständnis ihres Umweltverhaltens ist entscheidend für die Beurteilung der mit ihrer Verwendung und Entsorgung verbundenen Risiken .
Berechnungschemie
In-silico-Studien könnten “this compound” für die Molekülmodellierung und -simulation nutzen. Ihre Eigenschaften könnten mithilfe von Rechenwerkzeugen analysiert werden, um das Verhalten in verschiedenen chemischen Umgebungen vorherzusagen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of (S)-2-(Methylamino)-3-phenylpropan-1-ol typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method involves the reaction of (+/-)-alpha-methylamino propiophenone with (2R, 3R)-(-)-tartaric acid derivatives to form a salt, followed by crystallization and filtration to obtain the desired enantiomer . The product is then acidified, alkalized, extracted with a solvent, and distilled to remove the solvent .
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-2-(Methylamino)-3-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Red
Eigenschaften
IUPAC Name |
(2S)-2-(methylamino)-3-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11-10(8-12)7-9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOOJFXCKIPSLU-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447165 | |
| Record name | (S)-2-(Methylamino)-3-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84773-29-5 | |
| Record name | (βS)-β-(Methylamino)benzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84773-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-2-(Methylamino)-3-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B1337724.png)










